2-(2-methoxy-5-methylphenyl)acetonitrile
Description
2-(2-Methoxy-5-methylphenyl)acetonitrile is an aromatic nitrile derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position, linked to an acetonitrile (-CH₂CN) moiety. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol.
Below, we systematically compare it with key analogs to elucidate substituent effects on physicochemical and electronic properties.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSVXFHBPNXSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407116 | |
| Record name | (2-methoxy-5-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-42-2 | |
| Record name | 2-Methoxy-5-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-methoxy-5-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-methylphenyl)acetonitrile typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods
In industrial settings, the production of 2-(2-methoxy-5-methylphenyl)acetonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-5-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-methoxy-5-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-methoxy-5-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Chemistry
2-(2-Methoxy-5-methylphenyl)acetonitrile serves as a versatile building block in organic synthesis. Its nitrile functionality allows for various transformations, including:
- Hydrolysis : Converting the nitrile to a carboxylic acid, which can be further utilized in the synthesis of complex molecules.
- Reduction : The nitrile can be reduced to an amine, expanding the range of derivatives that can be synthesized from this compound.
These reactions are significant for developing new pharmaceuticals and agrochemicals.
Biological Research
The compound is investigated for its biological activities, particularly as a potential pharmacophore in drug discovery. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that derivatives of 2-(2-methoxy-5-methylphenyl)acetonitrile may exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Medicinal Applications
The unique structure of 2-(2-methoxy-5-methylphenyl)acetonitrile lends itself to medicinal chemistry applications:
- Drug Development : It is being explored as a scaffold for developing new therapeutic agents targeting specific biological pathways.
- Biological Assays : The compound is used in assays to evaluate the activity of new drugs, particularly those aimed at cancer treatment or neuroprotection.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various derivatives of 2-(2-methoxy-5-methylphenyl)acetonitrile on human cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its potency against breast cancer cells, suggesting a promising avenue for further research into its anticancer properties.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that treatment with 2-(2-methoxy-5-methylphenyl)acetonitrile reduced oxidative stress markers and improved neuronal survival rates, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-5-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution Variations
- (4-Methoxyphenyl)acetonitrile (C₉H₉NO, MW 147.17 g/mol): The methoxy group at the 4-position results in a lower molecular weight compared to the target compound. It exhibits a melting point of 8°C and a density of 1.08 g/cm³, indicating reduced steric hindrance compared to ortho-substituted analogs .
- 2-(2-Methoxy-5-methylphenyl)acetonitrile : The 2-methoxy and 5-methyl substituents introduce steric and electronic effects, likely increasing lipophilicity and altering reactivity in electrophilic substitution reactions.
Halogenated Analogs: Chloro-Methoxy Derivatives
- 2-(3-Chloro-5-methoxyphenyl)acetonitrile (C₉H₈ClNO, MW 181.62 g/mol): The 3-chloro substituent introduces electron-withdrawing effects, lowering electron density on the aromatic ring. This compound is a liquid at room temperature, with enhanced polarity due to the chlorine atom .
Amino-Substituted Analogs
- 4-Amino-2-chloro-α-(4-chlorophenyl)-5-methylbenzeneacetonitrile (C₁₅H₁₂Cl₂N₂, MW 303.18 g/mol): The 4-amino group enhances hydrogen-bonding capacity, while 2-chloro and 4'-chloro substituents modulate electronic properties. Such compounds are often screened for biological activity due to their mixed electronic profile .
Electronic Structure and Reactivity Insights
- HOMO-LUMO Trends : Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives () reveal that electron-donating groups (e.g., -OCH₃, -CH₃) localize electron density on the aromatic ring, lowering the HOMO-LUMO gap and enhancing reactivity in charge-transfer interactions .
- Steric Effects: Non-planar molecular geometries (observed in compounds with bulky substituents) may reduce stacking interactions, impacting crystallization and solubility .
Biological Activity
2-(2-Methoxy-5-methylphenyl)acetonitrile, also known by its CAS number 7048-42-2, is an organic compound with significant potential in biological applications. Its structure features a methoxy group and a nitrile functional group, which contribute to its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C10H11NO
- Molecular Weight : 161.20 g/mol
- CAS Number : 7048-42-2
Antimicrobial Activity
Research indicates that 2-(2-methoxy-5-methylphenyl)acetonitrile exhibits notable antimicrobial properties. In a study evaluating various monomeric alkaloids, the compound demonstrated moderate to good activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly regarding its effects on prostate cancer cell lines such as LNCaP. The compound's ability to inhibit androgen receptor-mediated transcription was assessed, revealing significant inhibitory activity at concentrations as low as 5 µM, with inhibition rates reaching up to 90% .
Additionally, the compound's structural modifications were found to influence its biological profile significantly, indicating a structure-activity relationship (SAR) that could be exploited for developing more potent anticancer agents .
The biological activity of 2-(2-methoxy-5-methylphenyl)acetonitrile is thought to be mediated through various mechanisms:
- Enzyme Inhibition : The presence of the nitrile group may facilitate interactions with active sites of enzymes involved in cellular proliferation and survival.
- Receptor Modulation : The compound may act as an antagonist or modulator of specific receptors, particularly those involved in cancer progression and microbial resistance.
- Cell Cycle Interference : Studies have shown that certain derivatives can induce cell cycle arrest, leading to increased cytotoxicity in cancer cells .
Case Studies and Research Findings
- Antimicrobial Evaluation : A comprehensive study involving multiple synthesized derivatives showed that modifications at the phenyl ring significantly impacted the antimicrobial efficacy of similar compounds, suggesting that structural optimization could enhance activity against specific pathogens .
- Prostate Cancer Research : In a study investigating antiandrogenic activity, compounds structurally related to 2-(2-methoxy-5-methylphenyl)acetonitrile were tested on LNCaP cells, revealing promising results that indicate potential therapeutic applications in hormone-sensitive cancers .
- Cytotoxicity Assessments : Research on related compounds has demonstrated their ability to induce cell death through mechanisms such as methuosis and mitotic catastrophe, highlighting the importance of structural features in determining cytotoxic profiles .
Q & A
What are the key considerations for optimizing the synthesis of 2-(2-methoxy-5-methylphenyl)acetonitrile in polar aprotic solvents?
Basic Research Question
The synthesis of structurally similar nitriles (e.g., 2-(2-formylphenoxy)acetamide) often involves nucleophilic substitution or condensation reactions in polar aprotic solvents like acetonitrile, with weak bases such as K₂CO₃ . Key considerations include:
- Solvent selection : Acetonitrile enhances reaction kinetics by stabilizing intermediates while avoiding side reactions like hydrolysis.
- Base stoichiometry : Excess base (e.g., 1.5–2.0 equivalents of K₂CO₃) ensures complete deprotonation of phenolic or amine groups.
- Reaction monitoring : TLC or HPLC should track reaction progress to prevent over-stirring, which may degrade sensitive intermediates.
- Workup : Filtering residual base and evaporating solvent under reduced pressure minimize impurities .
How can researchers resolve contradictions in spectroscopic data interpretation for arylacetonitrile derivatives?
Advanced Research Question
Contradictions in NMR or FTIR data often arise from rotational isomerism or solvent-induced shifts. For 2-(2-methoxy-5-methylphenyl)acetonitrile:
- ¹H NMR : The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring may show splitting due to restricted rotation. Compare with single-crystal XRD data to confirm spatial arrangements .
- FTIR : The nitrile (C≡N) stretch (~2250 cm⁻¹) must be distinguished from overlapping C-O or aromatic C-H bands. Use deuterated solvents to reduce interference .
- Validation : Cross-reference with computational methods (e.g., DFT calculations) to validate vibrational modes and electron density distributions .
What safety protocols are critical when handling 2-(2-methoxy-5-methylphenyl)acetonitrile in oxygen-sensitive reactions?
Basic Research Question
Safety data for analogous compounds (e.g., 2-(triethylstannyl)acetonitrile) highlight the following:
- Ventilation : Use fume hoods to prevent inhalation of acetonitrile vapors, which are toxic and flammable .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats are mandatory .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Store away from ignition sources and oxidizing agents .
How can computational modeling predict the reactivity of 2-(2-methoxy-5-methylphenyl)acetonitrile in cross-coupling reactions?
Advanced Research Question
Density functional theory (DFT) can model electronic effects of substituents:
- Electron-donating groups : The methoxy and methyl groups increase electron density on the phenyl ring, potentially hindering electrophilic substitution. Calculate Fukui indices to identify reactive sites .
- Nitrile group : The -C≡N moiety acts as a strong electron-withdrawing group, directing reactions to the ortho/para positions. Compare frontier molecular orbitals (HOMO/LUMO) with experimental yields in Suzuki-Miyaura couplings .
- Solvent effects : Simulate solvent polarity (e.g., acetonitrile vs. DMF) to optimize reaction pathways using COSMO-RS models .
What methodologies are recommended for analyzing byproduct formation during the purification of arylacetonitriles?
Basic Research Question
Byproducts like hydrolyzed amides or oxidized intermediates can form during workup:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate impurities .
- Mass spectrometry : High-resolution LC-MS (ESI⁺/ESI⁻) identifies adducts or dimerization products via exact mass matching .
- Crystallography : Recrystallize from ethanol/water mixtures to obtain single crystals for XRD, which clarifies structural anomalies .
How does steric hindrance from the methoxy and methyl groups influence the compound’s biological activity?
Advanced Research Question
In drug discovery, steric effects from substituents modulate binding affinity:
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51 for agrochemical applications). The methoxy group may occupy hydrophobic pockets, while the nitrile enhances hydrogen bonding .
- SAR analysis : Compare IC₅₀ values of derivatives with varying substituent sizes to quantify steric contributions .
- Dynamic simulations : MD simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments .
What are the best practices for long-term stability testing of 2-(2-methoxy-5-methylphenyl)acetonitrile?
Basic Research Question
Stability studies should follow ICH guidelines:
- Accelerated degradation : Expose samples to 40°C/75% RH for 6 months and analyze via HPLC for decomposition (e.g., hydrolysis to acetamide) .
- Light sensitivity : UV-visible spectroscopy monitors photodegradation; store in amber glass vials to prevent radical formation .
- Thermal analysis : DSC/TGA identifies melting point shifts or exothermic decomposition events above 150°C .
How can researchers address discrepancies in reported toxicity profiles of arylacetonitrile derivatives?
Advanced Research Question
Discrepancies often stem from assay variability or impurity levels:
- Toxicogenomics : RNA-seq of exposed cell lines (e.g., HepG2) identifies differentially expressed genes linked to nitrile metabolism .
- Purity assessment : Quantify trace solvents (e.g., residual acetonitrile) via GC-MS, as these may confound in vitro toxicity data .
- Cross-species validation : Compare murine LD₅₀ data (e.g., >2000 mg/kg for a related trifluoroacetamide) with zebrafish embryo assays to validate safety thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
